molecular formula C8H11N3O B7418852 2-Amino-N-hydroxy-4-methylbenzimidamide

2-Amino-N-hydroxy-4-methylbenzimidamide

Cat. No.: B7418852
M. Wt: 165.19 g/mol
InChI Key: HJOWCLVEMJWOMF-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxy-4-methylbenzimidamide is a benzimidamide derivative characterized by an amidine group (-C(=NH)NH₂) at position 2 of the benzene ring, a hydroxyl (-OH) substitution on the amidine nitrogen, and a methyl (-CH₃) group at position 4.

Properties

IUPAC Name

2-amino-N'-hydroxy-4-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOWCLVEMJWOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/O)/N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-hydroxy-4-methylbenzimidamide typically involves the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an ethanol-water mixture under reflux conditions for several hours. After the reaction is complete, the product is extracted using ethyl acetate and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Core Reactivity of Benzimidamide Derivatives

Benzimidazole derivatives commonly exhibit reactivity at the following sites:

  • Amino group (NH₂) : Prone to condensation, acylation, or Schiff base formation.

  • Hydroxylamine group (N–OH) : Participates in oxidation, reduction, or coordination chemistry.

  • Methyl substituent (C4) : Influences electronic effects but is generally inert unless functionalized.

For example, 1H-benzimidazole-2-yl hydrazones (structurally related to benzimidamides) undergo azomethine bond formation with aldehydes, confirmed by FT-IR and NMR spectral shifts (e.g., disappearance of N–H stretching at 3200–3400 cm⁻¹ and azomethine proton signals at 7.9–8.0 ppm) .

Condensation Reactions

The amino and hydroxylamine groups may react with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or hydrazones.

ReactantProduct TypeCatalyst/ConditionsExpected Outcome
Aromatic aldehydeSchiff baseEthanol, refluxFormation of imine (C=N) linkage confirmed by ¹H NMR (δ 8.0–8.5 ppm) .
Carboxylic acidAmideDCC, DMAPStable amide bond formation via activation of the carboxyl group .

Coordination Chemistry

The hydroxylamine group can act as a ligand for metal ions. For example:

  • Fe(III) complexes : Fe(III) porphyrin catalysts facilitate imine intermediate formation in benzimidazole synthesis .

  • Cu(II) complexes : β-cyclodextrin-functionalized Cu catalysts enhance cyclization reactions .

Oxidation and Reduction

  • Oxidation of N–OH : Likely converts to a nitroso group (N=O) under strong oxidizing agents (e.g., KMnO₄).

  • Reduction of N–OH : May yield an amine (NH₂) using SnCl₂ or NaBH₄ .

Limitations and Research Gaps

No experimental data exists for "2-Amino-N-hydroxy-4-methylbenzimidamide" in the surveyed literature. Key gaps include:

  • Lack of spectral data (¹H/¹³C NMR, IR) for structural confirmation.

  • Absence of reactivity studies with electrophiles/nucleophiles.

  • Unknown stability under thermal or photolytic conditions.

Proposed Synthetic Routes for Further Study

  • Schiff Base Synthesis :
    React with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imine derivatives. Monitor via TLC and characterize by NMR.

  • Metal Complexation :
    Screen for coordination with Fe(III), Cu(II), or Zn(II) salts in aqueous methanol. Analyze by UV-Vis and ESI-MS.

  • Functionalization at C4-Methyl :
    Brominate the methyl group using NBS/AIBN, then substitute with nucleophiles (e.g., amines, thiols) .

Recommendations for Experimental Validation

  • Prioritize spectroscopic characterization to confirm the compound’s structure.

  • Explore reactions analogous to 2-aminobenzimidazole derivatives, such as cyclocondensation with cyanogen bromide or coupling with arylboronic acids .

  • Assess biological activity (e.g., anticancer, antimicrobial) post-derivatization, following protocols for similar benzimidazoles .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives, including 2-amino-N-hydroxy-4-methylbenzimidamide. Research indicates that compounds within this class exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown selective activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell growth .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-73.1
N-substituted derivativesA5495.3
Benzimidazole-derived Schiff basesHCT-1163.7

Anti-inflammatory Effects

Benzimidazole derivatives have also been studied for their anti-inflammatory properties. They interact with various receptors involved in inflammation, such as the interleukin-1 receptor-associated kinase-4 (IRAK4). The presence of specific substituents on the benzimidazole scaffold can enhance their anti-inflammatory activity, making them promising candidates for treating inflammatory diseases .

Chemical Synthesis

The synthesis of this compound and its derivatives often involves straightforward methodologies that allow for modifications to enhance biological activity. Techniques such as ultrasound-assisted synthesis and the use of nanocatalysts have been employed to increase yield and reduce reaction times .

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Remarks
Ultrasound-assisted synthesis85Short reaction time
Nanocatalyst-assisted90High efficiency

Antioxidant Properties

Research has shown that certain derivatives of benzimidazole exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The introduction of hydroxy groups enhances this activity by stabilizing free radicals .

Table 3: Antioxidant Activity Comparison

CompoundMethod UsedActivity Level
Hydroxy-substituted derivativesDPPH Scavenging AssayHigh
Benzimidazole carboxamidesABTS AssayModerate

Study on Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of various N-substituted benzimidazole derivatives against multiple cancer cell lines, revealing that modifications at the nitrogen atom significantly influenced biological activity . The study concluded that specific substitutions could lead to enhanced selectivity and potency against targeted cancer types.

Investigation of Anti-inflammatory Mechanisms

Another case study focused on the anti-inflammatory mechanisms of benzimidazole derivatives, particularly their interaction with IRAK4 and other inflammatory pathways. The results indicated that compounds with electron-withdrawing groups exhibited superior inhibition compared to their counterparts .

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxy-4-methylbenzimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 2-Amino-5-chloro-N-hydroxy-N-(4-methylbenzoyl) benzamide (3i/3j): Functional Groups: Benzamide core with N-hydroxy and amino substituents. Substituents: 5-chloro and 4-methylbenzoyl groups. Key Features: High yield (99%), melting point 160–162°C, and antimicrobial activity . Contrast: Lacks the amidine group present in the target compound, instead featuring a benzamide (CONH₂) moiety.
  • 2-Amino-4-methylbenzamide: Functional Groups: Simple benzamide with amino and methyl substituents. Substituents: 4-methyl group. Key Features: 97% purity, molecular weight 150.18 g/mol. Lacks hydroxyl and amidine groups, reducing polarity compared to the target compound .
  • N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide: Functional Groups: Benzimidazole core with sulfonamide and ethyl substituents. Substituents: 4-methylbenzenesulfonamide and ethyl groups. Key Features: Higher molecular weight (447.55 g/mol) and lipophilicity due to the sulfonamide group .

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) LogP Key NMR Features (δ, ppm)
2-Amino-N-hydroxy-4-methylbenzimidamide* C₈H₁₀N₄O 178.20 - - ~1.2 Expected: NHOH (~9.4), CH₃ (~2.6)
2-Amino-5-chloro-N-hydroxybenzamide (3i) C₁₅H₁₂ClN₃O₃ 317.73 160–162 99 2.8 7.3 (d, J=8.0 Hz, 1H), 9.4 (brs, 1H)
2-Amino-4-methylbenzamide C₈H₁₀N₂O 150.18 - - 1.6 2.6 (s, 3H), 6.6 (d, J=8.4 Hz, 1H)
4-Amino-N-(2-aminoethyl)benzamide C₉H₁₃N₃O 179.22 - - 1.6 PSA: 81.14, LogP: 1.63

*Hypothetical data inferred from analogs.

Key Findings and Implications

  • Synthetic Challenges : Amidines typically require more complex synthesis than benzamides, necessitating optimization for scalable production .
  • Contradictions in Data : While benzamide derivatives achieve high yields (99%), benzimidazole syntheses (e.g., ) report lower yields, highlighting functional group-dependent reactivity .

Q & A

Q. How does this compound compare to analogs like 2-Amino-4-methoxybenzamide in biological activity?

  • Methodological Answer : Perform parallel SAR studies:
  • In vitro assays : Measure IC50 against shared targets (e.g., topoisomerase II).
  • ADMET profiling : Compare Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) and CYP450 inhibition.
  • Thermodynamic solubility : Use shake-flask method (pH 7.4 PBS) to rank derivatives .

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